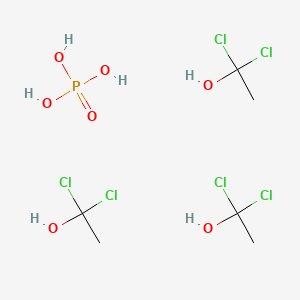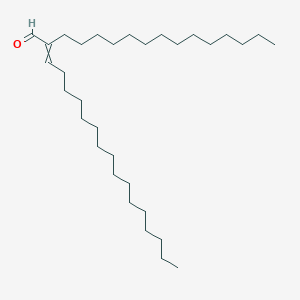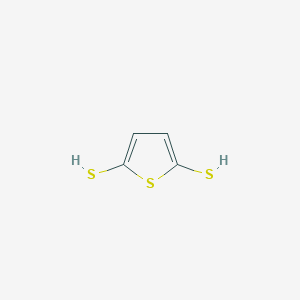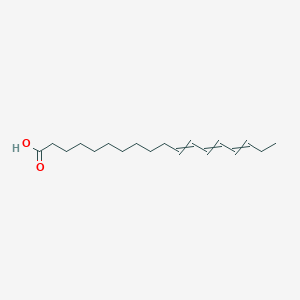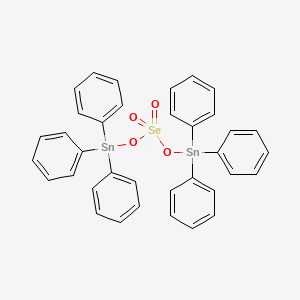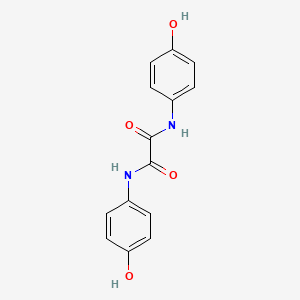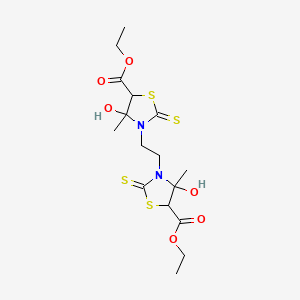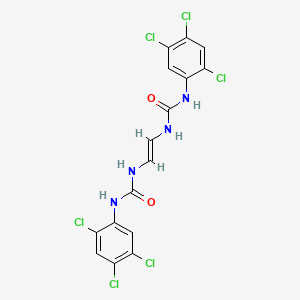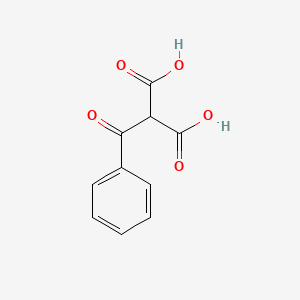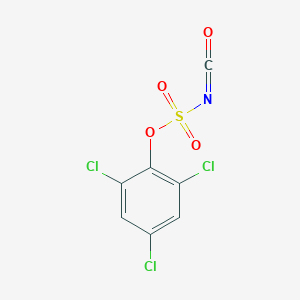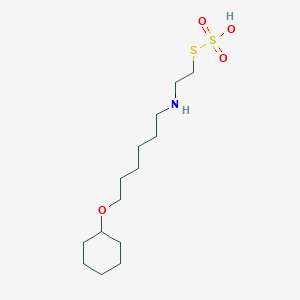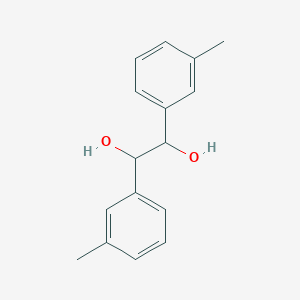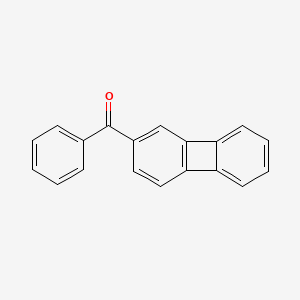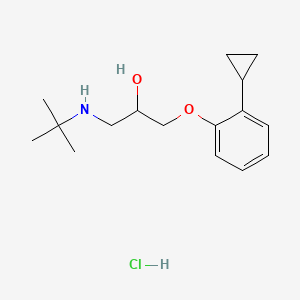
1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. This compound is known for its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride typically involves the following steps:
Formation of the intermediate: The synthesis begins with the reaction of o-cyclopropylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(o-cyclopropylphenoxy)-1,2-epoxypropane.
Amination: The intermediate is then reacted with tert-butylamine under controlled conditions to yield 1-(tert-butylamino)-3-(o-cyclopropylphenoxy)-2-propanol.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and solvents ensures the production of a high-quality product. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on beta-adrenergic receptors and its potential use in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases, such as hypertension and arrhythmias.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride involves the inhibition of beta-adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action helps in the management of cardiovascular conditions by reducing the workload on the heart and improving blood flow.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker used in the treatment of hypertension and arrhythmias.
Atenolol: A selective beta-blocker with similar therapeutic applications.
Metoprolol: A beta-blocker commonly used for managing cardiovascular diseases.
Uniqueness
1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the cyclopropyl group and the tert-butylamino moiety contributes to its selectivity and potency as a beta-blocker. Additionally, its hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
Properties
CAS No. |
27325-20-8 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(2-cyclopropylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-16(2,3)17-10-13(18)11-19-15-7-5-4-6-14(15)12-8-9-12;/h4-7,12-13,17-18H,8-11H2,1-3H3;1H |
InChI Key |
MCILYEPREBVRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


